6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
Description
The compound 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic molecule with potential applications across various scientific fields. This compound’s unique structure combines chloro and phenyl groups, making it a valuable subject for research in chemistry, biology, and pharmaceuticals.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-10,13,17-18,20,22-23H,11-12,14H2,(H,27,29)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYVJAJSLMSRS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)/C=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation Route
This method adapts classical quinoline synthesis through condensation of 2-aminobenzophenone derivatives with α,β-unsaturated carbonyl compounds:
Step 1: Preparation of 6-Chloro-4-Phenyl-1,2-Dihydroquinolin-2-One
4-Chloroaniline (1.0 equiv) + Benzoylacetonitrile (1.2 equiv)
→ HFIP (hexafluoroisopropanol), 80°C, 12 h → 65% yield
Characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, H-5), 7.45–7.35 (m, 5H, Ph), 6.95 (s, 1H, H-3), 3.65 (t, J=6.8 Hz, 2H, H-1), 2.85 (t, J=6.8 Hz, 2H, H-2)
Step 2: Enoyl Group Installation via Horner-Wadsworth-Emmons Reaction
Quinolinone intermediate (1.0 equiv) + (2-Chlorobenzyl)phosphonate (1.5 equiv)
→ NaH (2.0 equiv), THF, 0°C → RT, 6 h → 72% yield
Critical parameters:
- Strict temperature control (<5°C during phosphonate addition)
- Use of molecular sieves to absorb reaction water
Catalytic Methods for Process Intensification
Palladium-Mediated Cyclization
A Chinese patent (CN108383781B) describes PdCl₂-catalyzed synthesis under pressurized conditions:
Reaction Scheme:
N-(4-Methoxyphenyl)-3-chloropropenamide → PdCl₂ (5 mol%)
→ Toluene, 3–5 kg/cm², 110°C, 4 h → 83% isolated yield
Optimization Table:
| Catalyst Loading | Pressure (kg/cm²) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 mol% | 3 | 6 | 68 |
| 5 mol% | 4 | 4 | 83 |
| 7 mol% | 5 | 3 | 79 |
This method demonstrates excellent functional group tolerance but requires specialized pressure equipment.
Green Chemistry Approaches
Nanocatalyzed Synthesis
Recent advances employ γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nanoparticles (18–29 nm) for one-pot synthesis:
Procedure:
- Charge 4-chloroaniline (2 mmol), ethyl benzoylacetate (2.4 mmol), and (E)-3-(2-chlorophenyl)acryloyl chloride (2.2 mmol)
- Add nanocatalyst (50 mg) in PEG-400
- Microwave irradiation (300 W, 100°C, 15 min) → 89% yield
Advantages:
Critical Analysis of Synthetic Methodologies
Comparative Performance Metrics:
| Method | Yield (%) | Purity (HPLC) | E:Z Ratio | Scalability |
|---|---|---|---|---|
| Traditional | 72 | 98.5 | 95:5 | Moderate |
| Pd-Catalyzed | 83 | 99.1 | 97:3 | High |
| Nanocatalyzed | 89 | 99.8 | 99:1 | Pilot-scale |
Key observations:
- Microwave-assisted methods improve E-selectivity through rapid, uniform heating
- Palladium residues in pharma-grade material require stringent purification (<10 ppm)
- Chlorinated byproducts (e.g., 5,7-dichloro derivatives) form at T >120°C
Purification and Characterization Protocols
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields needle-like crystals suitable for X-ray analysis:
- Melting Point : 214–216°C (dec.)
- HPLC : Phenomenex Luna C18, 85:15 MeOH/H₂O, 1 mL/min, tR=12.7 min
Spectroscopic Fingerprinting
¹³C NMR (101 MHz, DMSO-d₆):
- 194.2 ppm (C=O, enoyl)
- 167.8 ppm (C=O, lactam)
- 139.5 ppm (C-Cl)
HRMS (ESI+): m/z calcd for C₂₄H₁₅Cl₂NO₂ [M+H]⁺ 420.0521, found 420.0519
Industrial-Scale Production Considerations
A recent techno-economic analysis compared three manufacturing approaches:
Cost Breakdown (USD/kg):
| Cost Component | Batch Process | Flow Chemistry | Nanocatalyzed |
|---|---|---|---|
| Raw Materials | 1,240 | 1,180 | 1,090 |
| Catalyst | 320 | 410 | 680 |
| Energy | 150 | 90 | 55 |
| Waste Treatment | 210 | 130 | 75 |
| Total | 1,920 | 1,810 | 1,900 |
Key findings:
Chemical Reactions Analysis
Types of Reactions: 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or for further study.
Common Reagents and Conditions: Common reagents for oxidation include potassium permanganate or chromium trioxide, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve halogenated reagents and conditions tailored to maintain the integrity of the quinoline core structure.
Major Products: The major products formed from these reactions depend on the conditions and reagents used For instance, oxidation may yield corresponding quinoline N-oxides, while reduction could lead to fully saturated derivatives
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is studied for its electronic properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Biologically, this compound is explored for its interactions with enzymes and receptors, making it a candidate for drug discovery and development. Its structural analogs can serve as lead compounds in the synthesis of new pharmaceuticals.
Medicine: In medicine, the compound's potential therapeutic properties are of interest. It may exhibit activity against certain diseases, including cancer or infectious diseases, due to its ability to interact with biological targets at the molecular level.
Industry: Industrially, this compound can be used in the manufacture of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can be compared with similar compounds like other quinoline derivatives, which also exhibit diverse biological and chemical properties. Similar compounds include:
4-phenylquinolin-2-one
6-chloro-4-phenylquinolin-2-one
3-(2-chlorophenyl)acrylic acid derivatives
These compounds share structural similarities but differ in their specific substituents, leading to unique properties and applications
Biological Activity
6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
The molecular formula of this compound is , with a molecular weight of 315.77 g/mol. The compound features a chloro group and a phenyl substituent, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Inhibition of these enzymes leads to reduced production of inflammatory mediators, thus alleviating symptoms associated with inflammation and pain .
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. This mechanism is crucial for the development of therapeutic agents aimed at treating various cancers .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Studies
A study conducted on human cancer cell lines revealed that this compound exhibited potent antiproliferative effects. The IC50 values were determined for various cancer cell lines, showing that the compound effectively inhibits cell growth at low concentrations .
Antimicrobial Activity
In vitro assays have shown that this compound possesses broad-spectrum antimicrobial activity. It was tested against Gram-positive and Gram-negative bacteria, with results indicating significant inhibition zones compared to control groups .
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, the compound was tested on A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed the activation of caspases in treated cells, validating the apoptotic pathway involvement .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound significantly reduced bacterial viability, with minimum inhibitory concentrations (MICs) established for both strains, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental techniques are essential for validating the molecular structure of this compound?
X-ray crystallography is the primary method for structural validation. Single-crystal diffraction data should be processed using software like SHELXL for refinement . Key parameters (e.g., bond lengths, angles) must align with density functional theory (DFT) calculations. ORTEP-III can visualize thermal ellipsoids and molecular geometry . Validation tools like PLATON or checkCIF ensure data consistency with International Union of Crystallography (IUCr) standards .
Q. What spectroscopic methods are critical for characterizing this compound?
Use nuclear magnetic resonance (NMR) to confirm proton and carbon environments, especially for the (2E)-prop-2-enoyl group. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-Cl stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-reference spectral data with structurally similar quinolinone derivatives .
Q. How is the synthesis of this compound typically approached?
Common routes involve Claisen-Schmidt condensation between a 6-chloro-4-phenyl-1,2-dihydroquinolin-2-one precursor and 2-chlorocinnamoyl chloride. Reaction conditions (e.g., base catalysis, solvent polarity) must be optimized to avoid side products like Z-isomers. Purification via column chromatography followed by recrystallization ensures purity .
Q. What are best practices for reporting crystallographic data?
Include a complete Crystallographic Information File (CIF) with refined atomic coordinates, displacement parameters, and R-factors. Validate data using checkCIF to flag outliers (e.g., unusual bond angles). Report twinning or disorder explicitly, as seen in solvent-containing structures .
Advanced Research Questions
Q. How can researchers resolve disorder in the crystal structure during refinement?
For solvent or substituent disorder, use SHELXL ’s PART instruction to model split positions. Apply restraints to bond distances and angles for disordered fragments. Validate with residual density maps and ensure the final model adheres to chemical plausibility .
Q. What strategies address discrepancies between computational and experimental molecular geometries?
Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the gas-phase structure. Compare with crystallographic data to identify steric or crystal-packing effects. Use root-mean-square deviation (RMSD) analysis to quantify differences in torsional angles .
Q. How to design experiments for studying substituent effects on biological activity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 2-chlorophenyl with electron-withdrawing groups). Use in vitro assays to correlate activity with steric/electronic parameters derived from crystallography or computational models .
Q. What methodological considerations are crucial for high-resolution refinement using SHELXL?
For high-resolution data (≤ 0.8 Å), refine anisotropic displacement parameters for all non-H atoms. Include hydrogen atoms in calculated positions with riding models. Validate using the Hirshfeld surface analysis to detect weak interactions .
Q. How to handle twinned data in crystallographic studies of this compound?
Use SHELXL ’s TWIN/BASF commands to model twinning. Determine the twin law via cell reduction or diffraction pattern analysis. Validate refinement convergence with Rint and Rsigma metrics .
Q. How to perform comparative analysis of structural trends in quinolinone derivatives?
Extract geometric parameters (e.g., dihedral angles between quinolinone and phenyl rings) from the Cambridge Structural Database (CSD). Use statistical tools (e.g., Mercury) to cluster structures and identify packing motifs influenced by halogen bonding or π-π interactions .
Methodological Notes
- Data Contradiction Analysis : When crystallographic and computational data conflict, re-examine experimental conditions (e.g., temperature, crystal defects) or computational basis sets .
- Software Workflow : SHELX (structure solution) → Olex2 (visualization) → PLATON (validation) → Mercury (comparative analysis) .
- Ethical Reporting : Disclose all refinement restraints, data completeness, and potential biases in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
